TFA-aa-dU

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

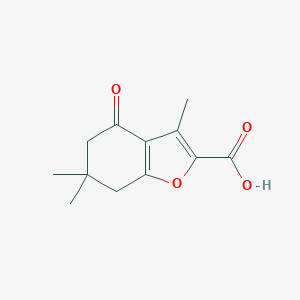

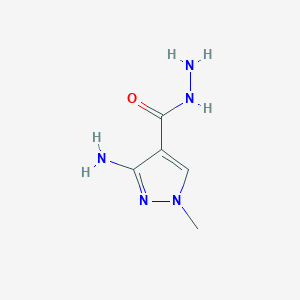

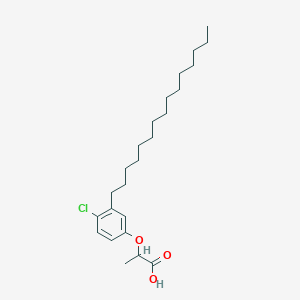

TFA-aa-dU, also known as 5-[3-(Trifluoroacetyl)amino]-E-1-propenyl-2’-deoxyuridine, is a crucial compound extensively used in the biomedical industry . This phosphoramidite derivative plays a vital role in the synthesis for the generation of modified DNA/RNA sequences . It aids in the production of advanced nucleotide analogs applicable in diverse therapeutic areas, including antiviral and anticancer drug research and development .

Synthesis Analysis

The synthesis of TFA-aa-dU can be initiated from guanosine, followed by a series of chemical reactions . The specific steps include selective modification and protection reactions, active protection of the reaction substrate, and addition reactions using the trimeric thiosulfonamide method .Chemical Reactions Analysis

The reaction of TFA with sodium borohydride in THF is a loss of thermal control involving the evolution of Hydrogen gas . The criticality class of the reaction is dependent on the addition of TFA .Physical And Chemical Properties Analysis

TFA-aa-dU is generally a white to light yellow solid . It is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide, but insoluble in water .科学的研究の応用

Antiviral Agent

TFA-aa-dU is a potent antiviral agent utilized in the treatment of viral infections caused by herpes simplex viruses (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) . This compound inhibits viral DNA replication, reducing viral propagation and promoting host recovery .

DNA Chain Termination

The mechanism of action of TFA-aa-dU involves the incorporation into viral DNA, leading to chain termination . This is a common strategy in antiviral therapies, as it prevents the virus from replicating its genetic material.

Organic Synthesis

Trifluoroacetic acid (TFA), a component of TFA-aa-dU, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent . TFA can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

Fluorinated Polymers

TFA-aa-dU could potentially be used in the synthesis of fluorinated polymers . The introduction of fluorine side chains can improve the transparency of the polyamide film and suppress its yellowness .

Bio-Based Polyamides

Bio-based polyamides with high transparency and low yellowness were synthesized using a fluoroalkylated aromatic dicarboxylic acid, which could potentially include TFA-aa-dU . These polyamides demonstrated high transparency, low yellowness index, and heat resistance properties of over 250 °C .

Heat Resistant Materials

The heat resistance properties of all the obtained polyamides was over 250 °C, and the characteristics of the bio-based polyamides from 4-aminocinnamic acid derivatives were retained . This suggests that TFA-aa-dU could be used in the production of heat-resistant materials.

将来の方向性

TFA-aa-dU is extensively used in the biomedical industry, particularly in the synthesis of modified DNA/RNA sequences . It is expected to continue playing a vital role in the production of advanced nucleotide analogs applicable in various therapeutic areas, including antiviral and anticancer drug research and development .

作用機序

Target of Action

TFA-aa-dU, also known as 5-[3-(Trifluoroacetamido)-E-1-Propenyl]-2’-Deoxyuridine, is primarily used in the field of nucleic acid chemistry as an important intermediate for the synthesis of modified nucleotides . It can be used to synthesize nucleotides with specific functions, such as fluorescently labeled probes and substrates for DNA modifying enzymes .

Mode of Action

It is known that trifluoroacetic acid (tfa), a component of tfa-aa-du, is a strong, hydrophobic acid and an effective ion pair for minimizing chromatographic secondary interactions . This suggests that TFA-aa-dU may interact with its targets through ion pairing, which could result in changes in the targets’ structure or function.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, TFA, a component of TFA-aa-dU, is a persistent and mobile pollutant that is present ubiquitously in the environment . The presence of TFA in the environment could potentially influence the action of TFA-aa-dU.

特性

IUPAC Name |

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPYSSRDTGXWJD-HFVMFMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)